Dibutyl methyl phosphate

Description

Definition and Structural Context within Phosphate (B84403) Ester Chemistry

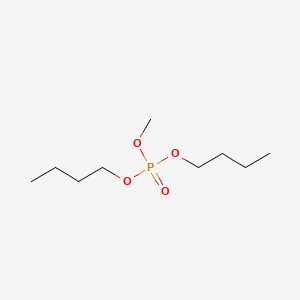

Dibutyl methyl phosphate is an organic chemical compound classified as a phosphate ester. ontosight.aistenutz.eu Its molecular structure is characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to a methoxy (B1213986) group (-OCH3) and two butoxy groups (-OCH2CH2CH2CH3). stenutz.eu This arrangement places it within the family of organophosphates, a diverse class of compounds containing carbon-phosphorus bonds. ontosight.aiunibo.it While technically a phosphate ester due to the absence of a direct phosphorus-carbon bond, it is widely studied within the context of organophosphorus chemistry. unibo.it

The general chemical formula for this compound is C9H21O4P. stenutz.eunih.gov It is described as a colorless to pale-amber, odorless liquid. ontosight.aismolecule.com Key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H21O4P |

| Molecular Weight | 224.23 g/mol |

| CAS Number | 7242-59-3 |

| Physical State | Liquid |

| Boiling Point | ~100°C |

| Density | ~1.06 g/mL |

| Water Solubility | Moderately soluble (~18 g/L at 20°C) |

Data sourced from multiple references. stenutz.eunih.govsmolecule.com

Significance as a Model Compound and Analytical Derivative in Chemical Science

This compound serves as a significant model compound in various areas of chemical science. Its utility stems from its defined structure and predictable chemical behavior, which allows researchers to study fundamental aspects of organophosphorus chemistry. For instance, it can be used in the study of enzymatic hydrolysis of organophosphonate esters, aiding in the understanding of their degradation pathways.

Furthermore, DBMP is important in the development and validation of analytical methods for detecting organophosphorus compounds. A critical application is its use as a non-volatile precursor in the gas chromatographic analysis of dibutyl phosphate (DBP), a degradation product of tributyl phosphate (TBP) used in nuclear fuel reprocessing. scirp.orgresearchgate.net In this analytical procedure, DBP is converted to its more volatile methyl ester, which is essentially this compound, to enable accurate quantification. scirp.org This derivatization technique is crucial for monitoring the integrity of solvent extraction processes. google.com

Research has also explored the use of DBMP in various applications, including as a solvent in separation techniques due to its polarity and ability to form complexes with metal ions. smolecule.com This property has been investigated for the separation of lanthanide ions. smolecule.com Additionally, its potential as a flame retardant additive in polymers is an area of ongoing research. smolecule.com The compound's interactions with biological systems, such as its ability to integrate into lipid bilayers and affect membrane dynamics, have also been a subject of study. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

dibutyl methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4P/c1-4-6-8-12-14(10,11-3)13-9-7-5-2/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRHLAXCXZTKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OC)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222714 | |

| Record name | Phosphoric acid, dibutyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7242-59-3 | |

| Record name | Phosphoric acid, dibutyl methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007242593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190388 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, dibutyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl methyl phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YY2DQ7VR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of Dibutyl Methyl Phosphate

Derivatization Strategies from Dibutyl Phosphate (B84403) (DBP) and Monobutyl Phosphate (MBP)

The conversion of dibutyl phosphate (DBP) and monobutyl phosphate (MBP) into their methylated ester forms is a common strategy employed in analytical chemistry. core.ac.uk DBP is converted to dibutyl methyl phosphate, while MBP is derivatized to monobutyl dimethyl phosphate. core.ac.uk This derivatization is essential for specific analytical techniques that require volatile and thermally stable compounds. google.com

Dibutyl phosphate (DBP) and monobutyl phosphate (MBP) are degradation products of tributyl phosphate (TBP), an industrial solvent used extensively in processes like nuclear fuel reprocessing. rsc.orgresearchgate.net The presence and quantity of these acidic degradation products must be monitored as they can interfere with industrial processes. rsc.org Gas chromatography (GC) is a standard analytical method for quantifying these compounds. google.compsu.edu However, DBP and MBP are non-volatile acids that perform poorly in GC analysis due to problems with migration and dissociation within the chromatographic column. google.com

To overcome this limitation, they are converted into more volatile and thermally stable methyl esters through a process called methylation. rsc.orggoogle.com This derivatization replaces the acidic proton of DBP with a methyl group, forming this compound, a compound with significantly increased volatility suitable for GC analysis. core.ac.ukoup.com This allows for sensitive and accurate determination using detectors like the flame-photometric detector (FPD), which is highly selective for phosphorus-containing compounds. rsc.orgpsu.edu

The esterification of DBP and MBP is most commonly achieved through methylation.

Diazomethane (B1218177) (CH₂N₂)

Historically, diazomethane (CH₂N₂) has been the "gold standard" and most widely used reagent for this methylation. mdpi.comscirp.orgosti.gov It is highly efficient and reacts under mild conditions, producing only nitrogen gas as a byproduct, which does not interfere with subsequent GC-MS analysis. osti.govmasterorganicchemistry.com The procedure typically involves preparing a fresh solution of diazomethane in a solvent like diethyl ether. rsc.orgpsu.edu This solution is then added dropwise to the sample containing DBP or MBP until a persistent yellow color is observed, indicating that an excess of diazomethane is present and the reaction is complete. rsc.orgpsu.edu The excess reagent and solvent can then be evaporated before injection into the GC system. scirp.org

Despite its effectiveness, diazomethane is acutely toxic and its precursor, Diazald, is a potent skin irritant. psu.edumasterorganicchemistry.com Furthermore, diazomethane gas and its solutions are highly explosive, necessitating specialized handling and preparation immediately before use, which presents significant safety challenges. google.commdpi.comosti.gov

Table 1: Reaction Conditions for Methylation with Diazomethane

| Parameter | Description | Source(s) |

|---|---|---|

| Reagent | Diazomethane (CH₂N₂) in diethyl ether | rsc.orgpsu.edu |

| Precursor | p-toluenesulphonyl-N-methyl-N-nitrosamide (Diazald) or N-methyl-N-nitrosourea (NMU) | rsc.orgpsu.edu |

| Generation | Reaction of the precursor with a strong base (e.g., 40% KOH) in an ice-bath | rsc.org |

| Solvent | Diethyl ether, diisopropyl ether, carbon tetrachloride, pentan-1-ol | rsc.orgpsu.edu |

| Endpoint | Persistence of yellow color from excess diazomethane | rsc.orgpsu.edu |

| Post-Reaction | Evaporation of excess reagent and solvent, often under a nitrogen stream | psu.eduscirp.org |

Alternatives to Diazomethane

The significant hazards associated with diazomethane have prompted research into safer alternative methylating agents. mdpi.com Reagents such as trimethylsilyldiazomethane (B103560) (TMS-DM) and trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO) have been identified as viable alternatives for the methylation of phosphonic acids and other polar compounds. mdpi.comosti.gov These reagents offer the advantage of being more stable and less hazardous to handle while still providing efficient methylation for GC-MS analysis. mdpi.comosti.gov

In quantitative analytical chemistry, particularly for methods like gas chromatography/mass spectrometry (GC/MS), internal standards are crucial for achieving high accuracy and precision. google.com An ideal internal standard has physicochemical properties nearly identical to the analyte but a different mass, allowing it to be distinguished by the mass spectrometer. researchgate.net Deuterated analogs of the analyte are frequently used for this purpose. mdpi.comlcms.cz

For the analysis of DBP, deuterated dibutyl phosphate (d-DBP) serves as an excellent mass-labeled internal standard. google.com The synthesis of d-DBP involves the use of deuterated starting materials. A common method begins with combining deuterated butanol (C₄D₉OH) with phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270) and a solvent like methylene (B1212753) chloride. google.com The deuterated butanol reacts to produce a mixture of deuterated monobutyl and dibutyl phosphoric acids. google.com

Once synthesized, a known quantity of the d-DBP internal standard is added to the sample containing the undeuterated DBP. Both the deuterated and undeuterated compounds are then extracted and derivatized (e.g., via methylation or silylation) together before analysis by GC/MS. google.com By comparing the peak area of the analyte (this compound) to the peak area of the deuterated internal standard, precise quantification is possible, as the standard corrects for any analyte loss during sample preparation and injection. google.comnih.gov

Table 2: Synthesis of Deuterated Dibutyl Phosphate

| Step | Description | Source(s) |

|---|---|---|

| Reactants | Deuterated butanol (C₄D₉OH), Phosphorus oxychloride (POCl₃) | google.com |

| Catalyst/Base | Pyridine | google.com |

| Solvent | Methylene chloride (CH₂Cl₂) | google.com |

| Product | Deuterated dibutyl phosphoric acid (d-DBP) and deuterated monobutyl phosphoric acid (d-MBP) | google.com |

| Application | Used as a mass-labeled internal standard for quantitative analysis of DBP and MBP by GC/MS | google.com |

Spectroscopic Characterization and Elucidation of Molecular Structures

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy Studies

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Vibrational Analysis and Spectral Assignments

The IR spectrum of dibutyl methyl phosphate (B84403) is characterized by several key absorption bands that correspond to the vibrations of its constituent bonds. While a detailed experimental spectrum is best for precise analysis, the expected vibrational modes can be predicted based on its structure, which consists of a central phosphate group (P=O), two P-O-C linkages to butyl groups, one P-O-C linkage to a methyl group, and the C-H bonds of the alkyl chains.

Computational studies, often performed at the B3LYP level of theory, are used to calculate vibrational wavenumbers for various conformers, which aids in assigning the features observed in experimental spectra. nih.gov

Table 1: Predicted Key IR Vibrational Assignments for Dibutyl Methyl Phosphate

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| P=O Stretch | Phosphoryl | ~1250 - 1310 |

| P-O-C Stretch | Alkoxy Phosphate | ~1000 - 1050 |

| C-H Stretch | Alkyl (CH₂, CH₃) | ~2850 - 2960 |

These assignments are consistent with analyses of related organophosphorus compounds. For instance, studies on tributyl phosphate (TBP) and dibutyl phosphoric acid (HDBP) show characteristic peaks in these same regions, which are used to monitor chemical transformations and degradation. researchgate.netacs.org

Matrix Isolation Infrared Spectroscopy for Conformational Studies

Due to the flexibility of the butyl chains, this compound can exist in numerous spatial arrangements known as conformations. Standard IR spectroscopy of liquids or solids often shows broad, overlapping peaks that make it difficult to distinguish between these individual conformers. josorge.com

Matrix isolation infrared spectroscopy is an advanced technique used to overcome this challenge. josorge.com In this method, the molecule of interest is trapped within an inert, solid matrix (such as nitrogen or argon) at cryogenic temperatures (e.g., 12 K). josorge.comresearchgate.net This low-temperature isolation prevents the molecule from rotating and freezes it in a limited number of its lowest-energy conformations. The resulting IR spectrum exhibits much sharper and simpler peaks, allowing for the vibrational features of individual conformers to be resolved. josorge.com

This technique has been crucial in understanding the complex conformational landscape of larger organophosphates like tri-n-butyl phosphate (TBP). nih.govresearchgate.net To simplify the computationally demanding analysis of TBP, this compound (DBMP) has been used as a model compound. nih.govresearchgate.net By studying the conformations of DBMP through a combination of matrix isolation IR spectroscopy and Density Functional Theory (DFT) calculations, researchers can develop predictive rules that help elucidate the more complex structures of related molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P in the context of organophosphates. organicchemistrydata.org

For this compound, a combination of ¹H, ¹³C, and ³¹P NMR spectra provides a complete picture of the molecular skeleton.

¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms. The spectrum of this compound would show distinct signals for the methyl group attached to the phosphate oxygen and the four different sets of protons on the two equivalent butyl chains (-OCH₂, -CH₂-, -CH₂-, -CH₃). The integration of these signals confirms the ratio of protons, while the splitting patterns (due to spin-spin coupling) reveal which protons are adjacent to one another.

¹³C NMR (Carbon-13 NMR): This spectrum shows distinct signals for each unique carbon atom in the molecule. For this compound, one would expect to see a signal for the methyl carbon and four signals for the carbons of the butyl chains. The chemical shifts are influenced by the electronegativity of the neighboring phosphorus and oxygen atoms. Databases indicate the availability of ¹³C NMR spectra for this compound. nih.gov

³¹P NMR (Phosphorus-31 NMR): As phosphorus has only one naturally occurring isotope, ³¹P, with a nuclear spin of ½, ³¹P NMR is a highly effective and sensitive technique for studying organophosphorus compounds. The spectrum for this compound would show a single resonance, and its chemical shift provides direct information about the chemical environment of the phosphorus atom. Studies on the related compound dibutyl phosphate (DBP) have shown that the ³¹P chemical shift is sensitive to intermolecular interactions and the protonation state of the phosphate group. cdnsciencepub.comresearchgate.net

Table 2: Expected NMR Data for this compound

| Spectroscopy Type | Nucleus | Expected Signals | Information Provided |

|---|---|---|---|

| ¹H NMR | ¹H | Signals for P-O-CH₃ and four distinct CH₂/CH₃ groups in the butyl chains. | Hydrogen environment, connectivity through spin-spin coupling, and proton count. |

| ¹³C NMR | ¹³C | Signal for P-O-CH₃ and four distinct signals for the butyl chain carbons. | Carbon skeleton and chemical environment of each carbon atom. |

Mass Spectrometry (MS) in Structural Confirmation and Derivatization Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and deduce structural information from fragmentation patterns. iaea.org

For this compound (molecular weight: 208.23 g/mol ), chemical ionization mass spectrometry can confirm the molecular weight. iaea.org Electron ionization (EI) mass spectrometry causes the molecule to fragment in a predictable manner, which can be used for tentative identification. iaea.org Alkyl phosphate esters typically follow simple fragmentation patterns. iaea.org One report illustrates a fragmentation pathway for this compound where a key fragment with an m/z of 113 is observed. iaea.org

A significant application related to this compound is in the analysis of its precursor, dibutyl phosphate (DBP), which is a major degradation product of tributyl phosphate (TBP). core.ac.uk DBP itself is not volatile enough for direct analysis by gas chromatography (GC). researchgate.net Therefore, a common analytical strategy is to convert DBP into a more volatile derivative. This is often achieved by methylation, which replaces the acidic proton on the P-OH group of DBP with a methyl group, forming this compound. core.ac.uk The resulting DBMP is then readily analyzed by Gas Chromatography/Mass Spectrometry (GC-MS), allowing for the sensitive detection and quantification of the original DBP. core.ac.ukresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation | Molecular Formula |

|---|---|---|

| This compound | DBMP | C₉H₂₁O₃P |

| Tributyl phosphate | TBP | C₁₂H₂₇O₄P |

Computational and Theoretical Investigations of Dibutyl Methyl Phosphate

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of dibutyl methyl phosphate (B84403) (DBMP) are critical to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide powerful tools to explore the complex energy landscapes of this molecule.

Density Functional Theory (DFT) Calculations (e.g., B3LYP Level and Basis Set Selection)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules like dibutyl methyl phosphate. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such calculations due to its balanced treatment of electron correlation effects. researchgate.net The choice of basis set is also crucial, with the 6-31++G(d,p) and 6-311++G(d,p) basis sets being common selections that provide a good balance between accuracy and computational cost. researchgate.netnih.gov

In a study focused on the conformational landscape of tri-n-butyl phosphate (TBP), computations were performed on the model compound this compound (DBMP) to systematically understand the conformations of TBP. nih.gov These calculations, carried out at the B3LYP/6-31++G(d,p) level of theory, helped in formulating predictive rules to simplify the complex conformational analysis of larger phosphate esters. nih.gov The approach aimed to identify the most relevant conformations that contribute to the molecule's chemistry at room temperature. nih.gov

The table below summarizes the computational methods commonly used in the study of this compound and related compounds.

| Computational Method | Functional | Basis Set | Application |

| Density Functional Theory (DFT) | B3LYP | 6-31++G(d,p) | Conformational Analysis nih.gov |

| Density Functional Theory (DFT) | B3LYP | 6-311++G(d,p) | Conformational Analysis researchgate.net |

Molecular Dynamics Simulations and Aggregate Structures

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their aggregates over time. While specific MD studies focusing solely on this compound are not extensively documented in the provided results, research on related phosphate esters provides valuable insights into the principles governing their aggregation.

For instance, MD simulations of n-dodecyl phosphate have been used to study the properties of bilayer membranes and spherical micelles. nih.gov These simulations, using the GROMOS96 force field, have shown that hydrogen bonding is a key factor in stabilizing bilayer aggregates at low pH. nih.gov The study also estimated properties such as the diffusion of amphiphiles within aggregates and the lifetimes of hydrogen bonds. nih.gov

In another study, a reparameterized molecular dynamics force field for dibutyl-phosphoric acid (HDBP) was developed based on the general Amber force field. nih.gov This work successfully reproduced experimental values for density and dipole moment and provided insights into hydrogen bonding in HDBP dimers through potential of mean force studies. nih.gov Such methodologies could be readily applied to investigate the aggregate structures of this compound.

Intermolecular Interactions and Solvation Behavior

The interactions of this compound with itself and with surrounding solvent molecules are crucial for understanding its behavior in various chemical environments.

Hydrogen Bonding Networks in Phosphate Ester Systems

Hydrogen bonding is a significant intermolecular interaction in systems containing phosphate esters. While this compound itself does not have a hydroxyl group to act as a hydrogen bond donor, the phosphoryl oxygen (P=O) can act as a hydrogen bond acceptor.

Studies on phosphoric acid and its aqueous solutions have shown that phosphoric acid molecules form more numerous and stronger hydrogen bonds than water molecules, leading to a highly connected network. researchgate.net In phosphatidylserine (B164497) (POPS) lipid bilayers, which contain phosphate groups, hydrogen bonding and water-mediated bridges are prevalent, although direct hydrogen bonds between phosphate or ester groups are not observed. nih.gov The average number of hydrogen bonds per POPS headgroup is a key parameter in these systems. nih.gov

The strength of hydrogen bonds is influenced by the electronegativity of the atoms involved. nih.gov The substitution of a nonbridging oxygen in a phosphate ester with sulfur, which is less electronegative, is expected to weaken hydrogen bonding. nih.gov

Solvation Effects in Non-polar and Aqueous Media

The behavior of this compound in different solvents is governed by solvation effects. In non-polar media, dispersion forces will be the dominant interaction. In aqueous media, the interactions are more complex, involving the potential for hydrogen bonding with water molecules.

The rate of chemical reactions involving phosphate esters can be dramatically affected by the solvent. For example, the hydrolysis of p-nitrophenyl phosphate is significantly accelerated in less polar solvents like acetonitrile (B52724) compared to water. nih.gov This is attributed to the desolvation of the ground state and stabilization of the transition state in the less polar environment. nih.gov

Surface tension measurements of aqueous solutions containing dibutyl phosphate (DBP) show that the addition of salts can decrease the surface tension, indicating changes in the organization of molecules at the air-water interface. aip.org The chemical shift of DBP in various polar solvents, as measured by ³¹P NMR, is sensitive to the solvent's dielectric constant and the extent of DBP dissociation. cdnsciencepub.com These observations highlight the sensitivity of phosphate esters to their solvent environment.

The table below shows the effect of different media on the behavior of phosphate esters.

| Medium | Observed Effect | Reference |

| Aqueous Solution | Formation of hydrogen bond networks researchgate.net | researchgate.net |

| Non-polar Solvent | Increased reaction rates for hydrolysis nih.gov | nih.gov |

| Air-Water Interface | Changes in surface tension with added salts aip.org | aip.org |

Modeling of Metal-Ligand Complexation (e.g., with Uranyl Nitrate)

The ability of this compound and related organophosphorus compounds to form complexes with metal ions is a key aspect of their chemistry, with significant applications in areas such as solvent extraction in nuclear fuel reprocessing.

Computational modeling, particularly with DFT, is a valuable tool for understanding the structure, stability, and bonding in these metal-ligand complexes. Studies have been conducted on the complexation of uranyl nitrate (B79036) with various trialkyl phosphates. acs.org These calculations can predict the binding energies and stability constants of the resulting complexes. acs.org For instance, the predicted stability constant for the complex of TBP with uranyl nitrate was found to be in close agreement with the experimental value. acs.org

The degradation of extractants like TBP can produce dibutyl phosphate (DBP), which can form very stable complexes with uranium and plutonium, thereby inhibiting their back-extraction. aesj.net To understand this, model compounds and their coordination chemistry with the uranyl ion (UO₂²⁺) have been studied. aesj.net The crystal structure of complexes like [UO₂(DBP)₂]n has been investigated to understand the coordination environment around the uranium center. aesj.net

DFT calculations have also been applied to understand the electronic structure and complexation behavior of methyl-substituted phosphonic acids with uranyl nitrate, providing insights into the geometries of both the ligands and their complexes. iaea.org

Computational Approaches to Binding Affinity Prediction

Computational methods are pivotal in elucidating the binding characteristics of this compound (DBMP) with various molecular targets, ranging from metal ions to biological macromolecules. These theoretical investigations provide a molecular-level understanding of the interactions that govern binding affinity, complementing experimental studies and guiding the design of new molecules with tailored properties. The primary computational approaches employed include Density Functional Theory (DFT), molecular docking, and other molecular modeling techniques.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a valuable tool for investigating the electronic structure and complexation behavior of this compound. Researchers have utilized DFT to understand the conformational landscape of DBMP as a model system for more complex organophosphates like tributyl phosphate (TBP). These computations, often performed at levels of theory such as B3LYP with basis sets like 6-31++G(d,p), help in identifying the stable conformations of the molecule that are relevant for its chemical interactions at room temperature researchgate.net.

A significant application of DFT in the context of binding affinity has been the study of the complexation of DBMP and other trialkyl phosphates with metal ions. In a comprehensive study investigating the complexation of various trialkyl phosphates with uranyl nitrate, DFT calculations were employed to predict binding energies and stability constants acs.org. The study revealed that for ligands like DBMP, the charges on the phosphorus and phosphoryl oxygen atoms are not significantly influenced by the individual alkyl substituents acs.org.

Energy decomposition analysis within the DFT framework has highlighted the importance of strain energy arising from geometric deformations upon complex formation. This analysis has shown that symmetrical ligands tend to form more stable complexes compared to their unsymmetrical counterparts due to lower strain energy acs.org. For instance, the binding energies for the formation of 1:2 complexes of various trialkyl phosphates with uranyl nitrate were calculated, providing a quantitative measure of their binding affinity. The predicted stability constant (log β) for the TBP complex with uranyl nitrate was found to be in close agreement with experimental values, validating the computational approach which can be extended to DBMP acs.org.

Molecular Docking and Modeling in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding the binding of small molecules like DBMP to biological targets such as enzymes.

Molecular modeling studies have been instrumental in investigating the inhibitory activity of a series of di-n-butyl phosphates, including derivatives of DBMP, against butyrylcholinesterase (BChE) csulb.edu. These studies have helped to uncover the subsites within the active site gorge of the enzyme that accommodate the different substituents attached to the phosphate group csulb.edu. While a lower limit for the inhibition constant (KI) of dibutyl 2-methylphenyl phosphate was determined, detailed binding energy data for DBMP itself from this specific study is not the primary focus csulb.edu.

Other research has pointed to molecular docking studies suggesting a high binding affinity of DBMP to key enzyme sites, for example, in glioblastoma multiforme cell lines . These computational findings indicate that DBMP has the potential to act as an inhibitor for enzymes involved in tumor growth, although specific binding energy values from these docking studies are not always detailed in general summaries .

The table below summarizes the types of computational approaches used to study the binding affinity of this compound and its analogs.

| Computational Method | Target | Key Findings |

| Density Functional Theory (DFT) | Uranyl Nitrate | Predicted binding energies and stability constants for a series of trialkyl phosphates, including the family to which DBMP belongs. acs.org |

| Density Functional Theory (DFT) | - (Conformational Analysis) | Used DBMP as a model to understand the conformational landscape of larger organophosphates like TBP. researchgate.net |

| Molecular Modeling/Docking | Butyrylcholinesterase (BChE) | Investigated the binding of a series of di-n-butyl phosphate inhibitors, identifying key interaction sites within the enzyme's active gorge. csulb.edu |

| Molecular Docking | Enzymes in Glioblastoma Cell Lines | Suggested high binding affinity of DBMP to key enzyme sites, indicating potential as an enzyme inhibitor. |

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Analytical Methodologies for Complex Matrices

The detection and quantification of OPEs like Dibutyl methyl phosphate (B84403) in complex environmental and biological matrices present significant analytical challenges. Future research is focused on creating more sensitive, efficient, and high-throughput methods to overcome these obstacles.

A significant advancement is the development of pressurized liquid extraction (PLE) methods for extracting a wide range of OPEs from atmospheric particulate matter. mdpi.comprovidence.edu Unlike traditional techniques such as Soxhlet or sonication, PLE offers higher throughput and avoids the use of hazardous solvents like methylene (B1212753) chloride. mdpi.com An optimized PLE method using a 1:1 v/v mixture of hexane (B92381) and ethyl acetate (B1210297) at 100°C has demonstrated high recovery rates (average of 106 ± 13%) for 31 different OPEs. mdpi.comprovidence.edu This approach has been successfully validated using standard reference materials and applied to ambient air samples. mdpi.com

For the analysis of OPEs in materials like fall protection equipment, a combination of accelerated solvent extraction (ASE) and solid-phase extraction (SPE) followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been established. nih.gov This method is advantageous over gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity, accuracy, and reduced matrix effects for complex samples. nih.gov The application of these advanced analytical techniques is crucial for monitoring Dibutyl methyl phosphate in various matrices, from environmental samples to consumer products. researchgate.netnih.gov

Interactive Table 1: Comparison of Modern Analytical Techniques for Organophosphate Esters

| Technique | Sample Preparation | Instrumentation | Advantages | Application for this compound |

|---|---|---|---|---|

| PLE-GC-MS | Pressurized Liquid Extraction (PLE) | Gas Chromatography-Mass Spectrometry | High-throughput, reduced use of harmful solvents. mdpi.com | Detection in atmospheric particulate matter. mdpi.com |

| ASE-SPE-HPLC-MS/MS | Accelerated Solvent Extraction (ASE), Solid-Phase Extraction (SPE) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry | High sensitivity and accuracy, low matrix effect for complex samples. nih.gov | Quantification in materials like plastics and textiles. nih.gov |

| UPLC-MS/MS | Acetonitrile (B52724) extraction, ultrasonic-assisted extraction | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | Simple sample preparation, high sensitivity. | Analysis in biological samples such as blood. researchgate.net |

Advanced Computational Modeling of Phosphate Ester Systems

Computational chemistry provides powerful tools for understanding the fundamental properties and reactivity of phosphate esters at a molecular level. rsc.orgrsc.org The hydrolysis of phosphate esters, a critical process in both biological and environmental systems, is a major focus of this research. rsc.org Computational models can elucidate complex reaction mechanisms, which can be difficult to distinguish experimentally. rsc.org Even simple phosphate esters can hydrolyze through multiple pathways, including associative, dissociative, or concerted mechanisms, depending on factors like solvent and pH. rsc.org

Density Functional Theory (DFT) has become an essential tool for predicting the electronic structure, geometry, and reactivity of organophosphorus compounds. researchgate.net For instance, DFT calculations have been used to study the complexation behavior of tributyl phosphate (TBP) with metal ions, providing insights into interaction energies and bonding. researchgate.net Such computational simulations can reveal numerous stable conformations within a small energy window, indicating that various structures can coexist under ambient conditions. researchgate.net

Future computational work on this compound will likely focus on:

Predicting Reactivity: Modeling its hydrolysis pathways under different environmental conditions to predict its persistence and degradation products.

Simulating Interactions: Understanding its interactions with biological molecules or environmental surfaces.

Solvation Effects: Investigating how different solvents, particularly water, influence its structure and reactivity, as solvent changes can alter reaction mechanisms. frontiersin.org

These computational studies are invaluable for predicting the behavior of this compound without the need for extensive and costly experimental work. google.com

Green Chemistry Approaches in Phosphate Ester Synthesis and Utilization

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact and improve efficiency. sciencedaily.commanuscriptpoint.com This involves developing protocols that operate under milder conditions, use less hazardous materials, and are more energy-efficient. rsc.org

Key green strategies applicable to the synthesis of this compound and other phosphate esters include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, improve yields, and sometimes eliminate the need for a catalyst. researchgate.netmtak.hu For example, the Michaelis–Arbuzov reaction, a fundamental method for forming carbon-phosphorus bonds, can be performed efficiently under solvent-free, microwave-assisted conditions. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal. researchgate.net One-pot, solvent-free syntheses of various organophosphorus compounds have been successfully developed. researchgate.net

Use of Green Catalysts: Research is ongoing to find catalysts that are reusable, biodegradable, and cost-effective. mdpi.com For instance, sodium-modified fluorapatite (B74983) has been used as a highly efficient solid catalyst for the Pudovik reaction to synthesize α-hydroxyphosphonates under solvent-free conditions at room temperature. rsc.org

The overreliance on hazardous intermediates like phosphoryl chloride in traditional organophosphorus synthesis highlights the need for greener alternatives. rsc.org Adopting these sustainable methodologies for the industrial production of this compound could lead to more environmentally friendly and economically viable processes. rsc.org

Exploration of New Chemical Reactivity and Derivatization Pathways

Expanding the chemical utility of this compound involves exploring its reactivity to create new derivatives with novel properties. The phosphorus center and the ester linkages are key sites for chemical modification.

A primary area of interest is the study of nucleophilic substitution at the phosphorus atom. tue.nl The mechanism of this reaction in phosphate triesters is generally considered to be associative or concerted. tue.nl Understanding and controlling this reactivity could allow for the synthesis of a wide range of new compounds by introducing different functional groups.

Transesterification, the exchange of alkoxy groups, is another important reaction pathway. tue.nl This dynamic chemistry is being explored for the development of novel materials, such as dynamic covalent networks (DCNs), where the bond exchange allows for material reprocessing and stress relaxation. tue.nl Applying this concept to this compound could lead to its use as a building block in advanced, self-healing, or recyclable polymers.

Furthermore, the controlled hydrolysis of one or more ester groups can lead to the formation of dibutyl phosphate or methyl dibutyl phosphate, which are themselves important chemical intermediates. The degradation of tributyl phosphate (TBP) to di-n-butyl phosphate (DBP) is a well-studied process, particularly in the context of nuclear fuel reprocessing. researchgate.net Investigating similar controlled degradation or derivatization pathways for this compound could yield valuable chemical synthons for further reactions.

Q & A

Q. What are the recommended methods for determining the aqueous solubility of dibutyl methyl phosphate in experimental settings?

To determine aqueous solubility, researchers can employ gravimetric or spectrophotometric methods under controlled temperature conditions. According to the Handbook of Aqueous Solubility Data, this compound (CAS 7242-59-3) has a solubility of 7.10 g/L (3.166 × 10⁻² M) at 25°C, measured using equilibrium saturation techniques . Ensure solutions are agitated until equilibrium is reached, and validate results with triplicate measurements to account for experimental variability.

Q. How can researchers accurately quantify this compound in complex matrices using chromatographic techniques?

Ion chromatography (IC) paired with conductivity detection is a robust method. For complex matrices (e.g., uranium-containing solutions), pre-treatment steps such as solid-phase extraction or chelation of interfering metal ions (e.g., UO₂²⁺) are critical. The Savannah River Technology Center developed a protocol involving sample acidification and nitrate removal to improve recovery rates and chromatographic resolution . Calibration curves should be constructed using certified reference standards.

Advanced Research Questions

Q. What strategies mitigate interference from high nitrate concentrations when analyzing this compound via ion chromatography?

High nitrate levels can co-elute with this compound, causing signal overlap. To address this:

- Sample Pre-treatment : Use anion-exchange resins (e.g., AG1-X8) to selectively remove nitrate ions .

- Column Selection : Employ high-resolution IC columns (e.g., Dionex IonPac AS16) with hydroxide eluents for better separation .

- Matrix Matching : Prepare calibration standards in a background electrolyte mimicking the sample matrix to reduce quantification errors .

Q. How does the solubility of this compound influence its partitioning behavior in solvent extraction systems?

Solubility directly impacts partition coefficients (). For example, in zirconium dibutyl phosphate systems, solubility trends in organic solvents (e.g., kerosene) versus aqueous phases dictate extraction efficiency. Experimental designs should include phase ratio optimization and temperature-controlled trials to model real-world partitioning . Data from solubility studies (e.g., 7.10 g/L in water at 25°C ) can predict values for process scaling.

Q. What are the implications of this compound's solubility limits on microbial growth in biofuel production studies?

Solubility affects bioavailability in microbial cultures. In Clostridium acetobutylicum studies, dibutyl phosphate increased dry cell mass from 0.63 g/L (control) to 0.94 g/L, suggesting a growth-promoting effect at specific concentrations . For this compound, researchers should conduct dose-response assays to identify optimal solubility ranges that enhance microbial activity without inhibition.

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in solubility or partitioning data may arise from matrix effects or impurities. Cross-validate results using orthogonal techniques (e.g., IC vs. LC-MS) and report solvent purity grades .

- Experimental Design : For extraction studies, include controls for solvent degradation products (e.g., monobutyl phosphate) to isolate this compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.